molecular formula C6H12Br2 B14629140 2,3-Dibromo-2-methylpentane CAS No. 54305-88-3

2,3-Dibromo-2-methylpentane

Cat. No.: B14629140
CAS No.: 54305-88-3
M. Wt: 243.97 g/mol
InChI Key: RKAVGFXDDBJGEI-UHFFFAOYSA-N
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Description

2,3-Dibromo-2-methylpentane is an organic compound with the molecular formula C₆H₁₂Br₂. It is a halogenated alkane, specifically a dibromo derivative of methylpentane. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-2-methylpentane can be synthesized through the bromination of 2-methylpentane. The reaction typically involves the addition of bromine (Br₂) to 2-methylpentane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the methylpentane chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-2-methylpentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. .

Common Reagents and Conditions

    Nucleophiles: Hydroxide (OH⁻), cyanide (CN⁻), amines (NH₂)

    Bases: Potassium tert-butoxide (t-BuOK), sodium hydroxide (NaOH)

    Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone

Major Products Formed

    Substitution Products: 2-methyl-2-pentanol, 2-methyl-2-pentanenitrile

    Elimination Products: 2-methyl-2-pentene

Scientific Research Applications

2,3-Dibromo-2-methylpentane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-2-methylpentane involves its reactivity as a halogenated alkane. The bromine atoms make the compound susceptible to nucleophilic substitution and elimination reactions. In nucleophilic substitution, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with hydrogen atoms to form alkenes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-2-methylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromo alkanes, it has distinct steric and electronic properties that make it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

54305-88-3

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

IUPAC Name

2,3-dibromo-2-methylpentane

InChI

InChI=1S/C6H12Br2/c1-4-5(7)6(2,3)8/h5H,4H2,1-3H3

InChI Key

RKAVGFXDDBJGEI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)Br)Br

Origin of Product

United States

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